molecular formula C22H21N3O5S2 B2934618 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-phenylbutanoate CAS No. 896009-69-1

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-phenylbutanoate

Cat. No.: B2934618
CAS No.: 896009-69-1
M. Wt: 471.55
InChI Key: TWNLYBMBDVRPPZ-UHFFFAOYSA-N
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Description

  • The intermediate is then reacted with a pyranone derivative, such as ethyl 2-oxo-4-oxobutanoate, in a condensation reaction.

  • Step 4: Esterification

    • Finally, esterify the product with 4-phenylbutanoic acid to get the target compound.

  • Industrial Production Methods

    Scaling up for industrial production involves optimizing these steps for cost-effectiveness, yield, and purity. Techniques such as high-throughput screening, automated synthesis, and catalytic methods are employed to enhance efficiency.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    • Step 1: Preparation of 5-(cyclopropanecarboxamido)-1,3,4-thiadiazole

      • React 1,3,4-thiadiazol-2-yl chloride with cyclopropanecarboxylic acid in the presence of a base, such as triethylamine, to yield 5-(cyclopropanecarboxamido)-1,3,4-thiadiazole.

    • Step 2: Thioether Formation

      • React the thiadiazole with a suitable thiol, such as mercaptoethanol, under mild conditions to form a thioether linkage.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation: : The compound can undergo oxidation at the thiadiazole ring, affecting its electronic properties.

    • Reduction: : Reduction can occur at the pyranone ring, altering the compound's stability and reactivity.

    • Substitution: : Functional groups on the compound can be substituted under specific conditions, such as halogenation or nitration.

    Common Reagents and Conditions

    • Oxidation: : Use of oxidizing agents like hydrogen peroxide or permanganates.

    • Reduction: : Common reductants include sodium borohydride or lithium aluminum hydride.

    • Substitution: : Halogenating agents such as bromine or chlorine under controlled temperatures.

    Major Products Formed

    • Oxidation: : Possible formation of sulfoxides or sulfones.

    • Reduction: : Formation of hydroxy derivatives.

    • Substitution: : Halogenated or nitrated derivatives.

    Scientific Research Applications

    The compound finds applications across various scientific fields due to its unique structure:

    • Chemistry: : Used as a building block for synthesizing more complex molecules.

    • Biology: : Investigated for its potential as an antimicrobial or antiviral agent.

    • Medicine: : Explored for potential drug development, particularly in targeting specific biochemical pathways.

    • Industry: : Utilized in the development of novel materials with unique properties, such as conductive polymers or advanced catalysts.

    Mechanism of Action

    The compound's mechanism of action often involves interactions at the molecular level:

    • Molecular Targets: : It may interact with enzymes or receptors, inhibiting or modifying their activity.

    • Pathways: : It can influence metabolic or signaling pathways, leading to various biological effects.

    Comparison with Similar Compounds

    Compared to other thiadiazole and pyranone derivatives:

    • Unique Functional Groups: : The combination of cyclopropanecarboxamido and thiadiazole sets it apart.

    • Enhanced Activity: : The specific structure may offer enhanced biological or material properties.

    List of Similar Compounds

    • 5-(cyclopropanecarboxamido)-1,3,4-thiadiazole

    • 4-oxo-4H-pyran-3-yl 4-phenylbutanoate

    • Thiadiazole derivatives with different amido groups

    • Pyranone derivatives with various ester groups

    There you have it—an in-depth look at 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-phenylbutanoate. Science is cool, isn't it?

    Properties

    IUPAC Name

    [6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-phenylbutanoate
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C22H21N3O5S2/c26-17-11-16(13-31-22-25-24-21(32-22)23-20(28)15-9-10-15)29-12-18(17)30-19(27)8-4-7-14-5-2-1-3-6-14/h1-3,5-6,11-12,15H,4,7-10,13H2,(H,23,24,28)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    TWNLYBMBDVRPPZ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)CCCC4=CC=CC=C4
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C22H21N3O5S2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    471.6 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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